molecular formula C17H15BrN2O2S2 B2548805 (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 864976-09-0

(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No. B2548805
CAS RN: 864976-09-0
M. Wt: 423.34
InChI Key: WHIUAKVSBXGSCH-SWCJLUBCSA-N
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Description

(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15BrN2O2S2 and its molecular weight is 423.34. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical synthesis of N-benzothiazol-2-yl-amides, including compounds structurally similar to the specified acrylamide, has been achieved through various catalytic and metal-free methods. These syntheses often involve intramolecular cyclization processes or one-pot cascade reactions. For instance, a study by Wang et al. (2008) demonstrated the synthesis of various N-benzothiazol-2-yl-amides using a copper-catalyzed intramolecular cyclization process under mild conditions, resulting in good to excellent yields (Wang et al., 2008). Similarly, Saini et al. (2019) reported an environmentally benign, metal-free synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines, utilizing water as a solvent (Saini et al., 2019).

Applications in Photovoltaic Devices

In the realm of materials science and renewable energy, compounds containing thiophene and benzothiazole moieties have been explored for their potential applications in dye-sensitized solar cells (DSSCs). Han et al. (2015) investigated novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for DSSCs, demonstrating that the introduction of a thiazole ring into the π-bridge improved the light-harvesting capability, leading to superior photovoltaic performance (Han et al., 2015).

Polymerization and Functional Polymers

The synthesis of acrylamide compounds and their utilization in polymerization processes also highlight the chemical versatility and application of these compounds. Mori et al. (2005) synthesized homopolymers of a monosubstituted acrylamide via reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing controlled polymerization techniques (Mori et al., 2005). Furthermore, the functional modification of polymers through amine compounds, as studied by Aly and El-Mohdy (2015), opens up possibilities for medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Antimicrobial and Antifungal Applications

Lastly, the potential antimicrobial and antifungal applications of synthesized compounds bearing structural similarities to the specified acrylamide have been explored. Narayana et al. (2004) synthesized various benzamides with potential antifungal activity, indicating the broader biomedical relevance of these chemical frameworks (Narayana et al., 2004).

properties

IUPAC Name

(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S2/c1-22-9-8-20-14-6-4-12(18)11-15(14)24-17(20)19-16(21)7-5-13-3-2-10-23-13/h2-7,10-11H,8-9H2,1H3/b7-5+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIUAKVSBXGSCH-UXSCQYIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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